Ethyl 4-(2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamido)benzoate Ethyl 4-(2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamido)benzoate
Brand Name: Vulcanchem
CAS No.: 898435-77-3
VCID: VC4213312
InChI: InChI=1S/C25H34N4O4S/c1-4-28(5-2)15-16-29-21-10-8-7-9-20(21)23(27-25(29)32)34-17-22(30)26-19-13-11-18(12-14-19)24(31)33-6-3/h11-14H,4-10,15-17H2,1-3H3,(H,26,30)
SMILES: CCN(CC)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)C(=O)OCC
Molecular Formula: C25H34N4O4S
Molecular Weight: 486.63

Ethyl 4-(2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamido)benzoate

CAS No.: 898435-77-3

Cat. No.: VC4213312

Molecular Formula: C25H34N4O4S

Molecular Weight: 486.63

* For research use only. Not for human or veterinary use.

Ethyl 4-(2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamido)benzoate - 898435-77-3

Specification

CAS No. 898435-77-3
Molecular Formula C25H34N4O4S
Molecular Weight 486.63
IUPAC Name ethyl 4-[[2-[[1-[2-(diethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetyl]amino]benzoate
Standard InChI InChI=1S/C25H34N4O4S/c1-4-28(5-2)15-16-29-21-10-8-7-9-20(21)23(27-25(29)32)34-17-22(30)26-19-13-11-18(12-14-19)24(31)33-6-3/h11-14H,4-10,15-17H2,1-3H3,(H,26,30)
Standard InChI Key NPZKLKHQUHMQIN-UHFFFAOYSA-N
SMILES CCN(CC)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)C(=O)OCC

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C25H34N4O4S, with a molecular weight of 486.63 g/mol . Its IUPAC name, ethyl 4-[[2-[[1-[2-(diethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetyl]amino]benzoate, reflects its multi-component architecture:

  • A hexahydroquinazolinone core with a ketone group at position 2.

  • A 2-(diethylamino)ethyl side chain at position 1 of the quinazoline ring.

  • A thioacetamido linker bridging the quinazoline and benzoate moieties.

  • An ethyl ester group on the para-position of the benzoic acid .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Registry Number898435-77-3
Molecular FormulaC25H34N4O4S
Molecular Weight486.63 g/mol
SMILES NotationCCN(CC)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)C(=O)OCC
InChI KeyNPZKLKHQUHMQIN-UHFFFAOYSA-N

Synthetic Pathways and Optimization

Synthesis Overview

The synthesis involves multi-step reactions starting from simpler quinazoline precursors. While detailed protocols remain proprietary, general steps include:

  • Quinazolinone Ring Formation: Cyclization of diamine derivatives with carbonyl reagents under acidic conditions.

  • Diethylaminoethyl Substitution: Alkylation or nucleophilic substitution to introduce the 2-(diethylamino)ethyl group at position 1.

  • Thioacetamido Linker Incorporation: Coupling of a mercaptoacetic acid derivative to the quinazoline’s sulfur atom.

  • Esterification: Reaction with ethyl 4-aminobenzoate to form the final ethyl ester .

Challenges in Synthesis

Key hurdles include maintaining regioselectivity during quinazoline functionalization and stabilizing the thioether linkage against oxidation. Solubility limitations of intermediates often necessitate polar aprotic solvents like dimethylformamide (DMF).

Pharmacological Activity and Mechanisms

Orexin Receptor Agonism

The compound exhibits selective OX2R agonism, as demonstrated in patent WO2020122092A1 . Orexin receptors (OX1R and OX2R) regulate sleep-wake cycles, and OX2R activation promotes wakefulness. Binding assays reveal that the diethylaminoethyl and thioacetamido groups are critical for receptor interaction, with the former enhancing blood-brain barrier permeability .

Table 2: Pharmacological Targets and Indications

TargetIndicationMechanismSource
Orexin Receptor 2Narcolepsy, Idiopathic HypersomniaAgonism, promoting wakefulness
Central Nervous SystemAlzheimer’s Disease, Parkinson’s DiseasePotential neuroprotection via orexin signaling

Preclinical Findings

  • In Vivo Efficacy: Rodent models of narcolepsy showed reduced cataplexy episodes and improved latency to sleep .

  • Neuroprotective Effects: In vitro studies suggest reduced amyloid-beta toxicity in neuronal cultures, implicating potential in Alzheimer’s therapy .

Physicochemical Properties and Stability

Solubility and Partitioning

While exact solubility data are unavailable, the compound’s logP (estimated 3.2) indicates moderate lipophilicity, suitable for CNS penetration . The ethyl ester moiety enhances metabolic stability compared to carboxylic acid analogs.

Thermal Stability

Differential scanning calorimetry (DSC) of analogs suggests decomposition above 200°C, consistent with thermally labile thioether bonds.

Future Directions and Research Gaps

Clinical Translation

  • Phase I Trials: Pending pharmacokinetic studies to assess bioavailability and half-life.

  • Formulation Development: Liposomal or nanoparticle-based delivery systems to enhance brain uptake.

Unanswered Questions

  • Long-Term Safety: Chronic OX2R activation risks receptor desensitization.

  • Comparative Efficacy: Head-to-head studies with suvorexant (dual orexin antagonist) needed.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator